molecular formula C11H11NO2 B1293630 3-(1H-indol-1-yl)propanoic acid CAS No. 6639-06-1

3-(1H-indol-1-yl)propanoic acid

Cat. No.: B1293630
CAS No.: 6639-06-1
M. Wt: 189.21 g/mol
InChI Key: OSWNOVFZARRSKM-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17814. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

3-(1H-indol-1-yl)propanoic acid and its derivatives have been studied extensively in the synthesis of various biological compounds. Radhakrishnan et al. (2020) synthesized Schiff bases derived from this compound, demonstrating significant antimicrobial activity against various pathogens. This study highlights the potential of these compounds in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Structural Studies

Zou et al. (2004) characterized the crystal structure of a photochromic compound derived from this compound, providing insights into its photochromic behaviors in different states. This research contributes to understanding the structural dynamics of such compounds (Zou, Huang, Gao, Matsuura, & Meng, 2004).

Inhibitors in Medical Research

The compound's derivatives have also been investigated for their inhibitory activities in medical research. For instance, Tomoo et al. (2014) designed new indole-based inhibitors targeting cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. Their work represents an important step in developing novel therapeutic agents (Tomoo, Nakatsuka, Katayama, Hayashi, Fujieda, Terakawa, & Nagahira, 2014).

Hydroarylation Processes

Kutubi and Kitamura (2011) explored the hydroarylation of propynoic acid and its esters with indoles, leading to high yields of bis(indol-3-yl) compounds. Their work is significant for the synthesis of biologically and pharmaceutically relevant compounds (Kutubi & Kitamura, 2011).

Safety and Hazards

3-(1H-indol-1-yl)propanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

3-(1H-indol-1-yl)propanoic acid is an inhibitor of Cox-1 and Cox-2 , which are enzymes that produce prostaglandins . It also inhibits the production of nitric oxide in vessels by blocking the enzyme nitric oxide synthase . These enzymes play a crucial role in inflammation and pain, making this compound potentially useful in managing these conditions.

Mode of Action

The compound interacts with its targets (Cox-1, Cox-2, and nitric oxide synthase) by binding to them, thereby inhibiting their activity . This inhibition prevents the production of prostaglandins and nitric oxide, which are involved in inflammation and pain signaling .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving the production of prostaglandins and nitric oxide . By inhibiting Cox-1 and Cox-2, the compound reduces the production of prostaglandins, which are involved in inflammation and pain. Similarly, by inhibiting nitric oxide synthase, it reduces the production of nitric oxide, a molecule that plays a role in vasodilation .

Pharmacokinetics

It is converted to its active form with sulfhydryl groups on cox enzymes .

Result of Action

The inhibition of Cox-1, Cox-2, and nitric oxide synthase by this compound leads to a decrease in the production of prostaglandins and nitric oxide . This can result in reduced inflammation and pain. Additionally, the compound has been shown to inhibit tumor growth in glioma cells and has been studied as a potential treatment for cancer .

Biochemical Analysis

Biochemical Properties

3-(1H-indol-1-yl)propanoic acid plays a crucial role in several biochemical reactions. It is known to inhibit cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are responsible for the production of prostaglandins . Additionally, it inhibits the production of nitric oxide by blocking the enzyme nitric oxide synthase . These interactions suggest that this compound can modulate inflammatory responses and vascular functions. The compound also interacts with sulfhydryl groups on cyclooxygenase enzymes, which is essential for its activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit tumor growth in glioma cells, indicating its potential as an anticancer agent . The compound influences cell signaling pathways by modulating the activity of cyclooxygenase enzymes and nitric oxide synthase, which are involved in inflammatory and vascular responses . Additionally, this compound can affect gene expression related to these pathways, further impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds tightly with tryptophan residues on cyclooxygenase enzymes, inhibiting their activity and reducing the production of prostaglandins . The compound also inhibits the transfer of quinoline derivatives from nicotinamide adenine dinucleotide phosphate to cyclooxygenase enzymes, further modulating their activity . These interactions lead to changes in gene expression and enzyme activity, contributing to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting tumor growth and modulating inflammatory responses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cyclooxygenase enzymes and reduces inflammation . At higher doses, it may exhibit toxic or adverse effects, such as gastrointestinal irritation or liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase-1, cyclooxygenase-2, and nitric oxide synthase, influencing the production of prostaglandins and nitric oxide . These interactions can affect metabolic flux and metabolite levels, particularly in pathways related to inflammation and vascular function. The compound’s metabolism may also involve conjugation with sulfhydryl groups, which is essential for its activation and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s distribution may also be influenced by its binding to cyclooxygenase enzymes and nitric oxide synthase, which are present in various tissues and cell types .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications These modifications can influence the compound’s interactions with enzymes and proteins, affecting its overall biological effects

Properties

IUPAC Name

3-indol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWNOVFZARRSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216608
Record name 1H-Indole-1-propionic acid
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-06-1
Record name 1H-Indole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6639-06-1
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Record name 1H-Indole-1-propionic acid
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Record name 6639-06-1
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Record name 1H-Indole-1-propionic acid
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Record name 1H-indole-1-propionic acid
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Record name 1H-INDOLE-1-PROPIONIC ACID
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Synthesis routes and methods

Procedure details

KOH (11.5 g, 0.2 mol.) was added to a solution of indole (5.0 g, 40.0 mmol.) and 3-bromopropionic acid methyl ester (4.37 ml, 40 mmol.) in DMSO (35 ml), and stirring was carried out for 24 h at RT. For working up, water (50 ml) was added to the mixture, washing was carried out with ether (5×20 ml), and the aqueous phase was adjusted to pH 4 with 1M HCl and extracted with ether (5×20 ml). The combined extracts were dried, filtered and concentrated. Chromatography with methanol yielded 3-indol-1-ylpropionic acid in a yield of 3.8 g (white solid, m.p. 54–56° C.).
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.37 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure obtained for Mycobacterium tuberculosis Phosphopantetheine Adenylyltransferase (PPAT) in complex with 3-(1H-indol-1-yl)propanoic acid?

A1: The research article titled "Phosphopantetheine adenylyltransferase from Mycobacterium tuberculosis in complex with this compound at 1.7A resolution" [] describes the crystal structure of PPAT from Mycobacterium tuberculosis bound to this compound. This structure provides valuable insights into the molecular interactions between the enzyme and the compound. PPAT is an essential enzyme involved in coenzyme A biosynthesis in M. tuberculosis, making it a potential drug target for tuberculosis treatment. Understanding how this compound binds to PPAT can contribute to the development of novel anti-tuberculosis drugs targeting this enzyme.

Q2: How is this compound synthesized?

A2: A synthetic route for this compound and its derivatives is detailed in the paper "Synthesis of Methyl 3-(1H-indol-1-yl) Propanoate and Its Derivatives" []. The synthesis starts with 3,3′-dithiobispropionate reacting with indole or its derivatives. This reaction forms an ester intermediate, which undergoes hydrolysis and acidification to yield the desired this compound or its corresponding derivative. The structures of the synthesized compounds were confirmed using IR and 1H NMR spectroscopy.

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